Product packaging for Fluphenazine Hexadecanoate(Cat. No.:)

Fluphenazine Hexadecanoate

Cat. No.: B13404094
M. Wt: 675.9 g/mol
InChI Key: QUMGDBURRTTYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fluphenazine Hexadecanoate (CAS 85137-32-2), with the molecular formula C38H56F3N3O2S and a molecular weight of 675.9 g/mol, is a long-acting ester derivative of the high-potency typical antipsychotic Fluphenazine . As a research compound, it is of significant interest for pharmacological studies, particularly those investigating sustained-release drug formulations. Its primary research application is in the study of chronic psychotic disorders, such as schizophrenia, where it serves as a model compound for understanding the pharmacokinetics and dynamics of long-acting injectable (LAI) antipsychotics . The mechanism of action for the active metabolite, Fluphenazine, is primarily attributed to its potent antagonism of postsynaptic dopamine D2 receptors in the brain's mesolimbic pathway, which is crucial for managing positive symptoms of psychosis like hallucinations and delusions . The hexadecanoate (palmitate) esterification renders the compound highly lipophilic, allowing it to be formulated in oil-based vehicles for intramuscular injection. Following injection, it undergoes gradual enzymatic hydrolysis to release the active Fluphenazine base, providing prolonged and steady systemic drug levels . This makes it an invaluable tool for researching maintenance therapy in conditions where medication adherence is a concern. Beyond its central nervous system applications, emerging scientific investigations suggest that phenothiazine derivatives like Fluphenazine are being explored in vitro for their potential biocidal and antitumor properties, opening avenues for research in oncology and infectious diseases . Researchers value this compound for studying the side-effect profile associated with first-generation antipsychotics, notably extrapyramidal symptoms (EPS) such as akathisia and tardive dyskinesia, which result from dopamine receptor blockade in the nigrostriatal pathway . This compound is provided for Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H56F3N3O2S B13404094 Fluphenazine Hexadecanoate

Properties

Molecular Formula

C38H56F3N3O2S

Molecular Weight

675.9 g/mol

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl hexadecanoate

InChI

InChI=1S/C38H56F3N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-37(45)46-30-29-43-27-25-42(26-28-43)23-17-24-44-33-18-15-16-19-35(33)47-36-22-21-32(31-34(36)44)38(39,40)41/h15-16,18-19,21-22,31H,2-14,17,20,23-30H2,1H3

InChI Key

QUMGDBURRTTYSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Origin of Product

United States

Chemical Synthesis and Derivatization Studies of Fluphenazine Hexadecanoate

Synthetic Pathways to Fluphenazine (B1673473) Hexadecanoate (B85987)

The creation of fluphenazine hexadecanoate from its active parent molecule, fluphenazine, is achieved through chemical modification, specifically esterification. This process involves forming an ester linkage between the terminal hydroxyl group of the fluphenazine side chain and a sixteen-carbon fatty acid, hexadecanoic acid (also known as palmitic acid).

Esterification Reactions and Optimization

The primary synthetic route to this compound is the esterification of fluphenazine. nih.govbasicmedicalkey.com This reaction joins the fluphenazine molecule with a long-chain fatty acid, which in this case is hexadecanoic acid. nih.gov The esterification process significantly increases the lipophilicity of the compound, which is key to its long-acting formulation. nih.govbasicmedicalkey.com

Several methods can be employed for this esterification:

Reaction with an Activated Acid Derivative: A common and efficient laboratory method involves reacting fluphenazine with a more reactive form of hexadecanoic acid, such as hexadecanoyl chloride (palmitoyl chloride). This method is analogous to the synthesis of other fluphenazine esters, where the carboxylic acid is first activated with a reagent like thionyl chloride to produce the highly reactive acid chloride. ijps.inresearchgate.net

Enzyme-Catalyzed Esterification: Research into greener synthetic methods has demonstrated the use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), for the synthesis of similar long-chain esters like fluphenazine decanoate (B1226879). ijps.inresearchgate.netresearchgate.net This biocatalytic approach uses the carboxylic acid directly and avoids harsh chemicals, proceeding under mild conditions. ijps.inresearchgate.net

Transesterification: Another potential pathway is transesterification, where fluphenazine could react with a different ester of hexadecanoic acid (e.g., methyl palmitate) to yield the desired product. ljmu.ac.uk

Optimization of these synthetic pathways involves adjusting parameters such as reaction time, temperature, solvent, and the molar ratio of reactants to maximize the yield of the monoester and minimize the formation of by-products.

Precursor Chemistry and Intermediate Analysis

The synthesis of this compound relies on two key precursors:

Fluphenazine: The active pharmaceutical ingredient, a phenothiazine (B1677639) derivative featuring a piperazine (B1678402) side chain with a terminal hydroxyl group. nih.govnih.gov

Hexadecanoic Acid (Palmitic Acid) or its Derivative: The sixteen-carbon saturated fatty acid. For more efficient synthesis, it is often converted into a reactive intermediate. ijps.ingoogle.com

A critical intermediate in the most common synthetic route is the acyl chloride, hexadecanoyl chloride . ijps.inacs.org This intermediate is typically formed by treating hexadecanoic acid with a chlorinating agent. The progress of the reaction and the analysis of such intermediates can be monitored using techniques like Thin-Layer Chromatography (TLC). ijps.in In more advanced synthetic setups, such as continuous-flow synthesis, intermediates like 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one have been identified in the multi-step creation of phenothiazine scaffolds. researchgate.netresearchgate.net

Characterization of this compound Synthesized Products

Once synthesized, the resulting product must be rigorously characterized to confirm its identity and assess its purity. This is accomplished using a combination of spectroscopic and chromatographic techniques.

Spectroscopic and Chromatographic Identification in Research Contexts

A suite of analytical methods is employed to confirm the chemical structure of synthesized this compound.

Spectroscopic Methods are used to probe the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise structure. ¹H NMR confirms the presence of protons from both the fluphenazine and hexadecanoate moieties in the correct chemical environments. ijps.inljmu.ac.uk For esters, protons on the carbon adjacent to the ester's carbonyl group typically appear at a chemical shift of 2.0-2.2 ppm, while protons on the carbon adjacent to the ester's oxygen are shifted further downfield to around 3.7-4.1 ppm. orgchemboulder.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, providing strong evidence of successful synthesis. ijps.in Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly powerful, as they can also be used to identify fragment ions, confirming the structure of different parts of the molecule and identifying any degradation products. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The successful formation of the ester is confirmed by the appearance of a strong carbonyl (C=O) stretching band, typically in the range of 1750-1737 cm⁻¹ for an aliphatic ester, and a C-O stretching band between 1300-1000 cm⁻¹. orgchemboulder.comresearchgate.net

Chromatographic Methods are used to separate the compound from a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the identification and quantification of fluphenazine esters. ljmu.ac.uk Methods developed for the analogous fluphenazine decanoate can be adapted, often utilizing a C18 reversed-phase column with a mobile phase consisting of a buffered organic solvent mixture. nih.govpsychiatry.runih.gov

Gas Chromatography (GC): GC is another technique that can be used to detect and analyze fluphenazine esters. ljmu.ac.ukescholarship.org

Table 1: Summary of Analytical Techniques for Identification

Technique Purpose in Characterization Typical Findings for this compound
¹H and ¹³C NMR Provides detailed structural information and confirms covalent linkages. Shows characteristic peaks for both the phenothiazine ring system and the long aliphatic chain of the hexadecanoate group. ijps.inljmu.ac.uk
Mass Spectrometry (MS) Confirms molecular weight and helps in structural elucidation via fragmentation. The molecular ion peak corresponding to the mass of this compound (C₃₈H₅₆F₃N₃O₂S, MW: 675.9 g/mol) is observed. ijps.inpharmaffiliates.com
Infrared (IR) Spectroscopy Identifies the presence of key functional groups. A strong C=O stretch confirms the ester functional group, typically around 1740 cm⁻¹. orgchemboulder.com
HPLC Separates the product from precursors and impurities for identification. A distinct peak at a specific retention time under defined conditions confirms the presence of the compound. ljmu.ac.ukpsychiatry.ru

Purity Assessment of Synthesized this compound

Ensuring the purity of synthesized this compound is critical. Impurities can arise from unreacted starting materials, reaction by-products, or degradation products.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the foremost technique for purity assessment. ijps.inbbrc.in A validated, stability-indicating HPLC method can separate and quantify this compound in the presence of its potential impurities, including:

Unreacted fluphenazine

Residual hexadecanoic acid

Oxidative degradation products (e.g., sulfoxides) nih.govmoca.net.ua

By-products from side reactions

The development of such methods involves optimizing the mobile phase, column, and detector settings to achieve adequate separation. nih.govnih.gov Validation according to ICH guidelines ensures the method is reliable, with key parameters including linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). psychiatry.rubbrc.in For instance, a highly sensitive HPLC method developed for fluphenazine decanoate demonstrated linearity over a specific concentration range with a high correlation coefficient and low coefficients of variation for intra- and inter-assay precision. psychiatry.ru

Table 2: Example Parameters for HPLC Purity Assessment (based on analogous compounds)

Parameter Description Example Value (for Fluphenazine Decanoate) Reference
Column Stationary phase used for separation. C18 Reversed-Phase nih.govpsychiatry.ru
Mobile Phase Solvent mixture used to elute the compound. Methanol:Acetonitrile:Ammonium Acetate Buffer nih.gov
Detector Method of detecting the compound after separation. Coulometric or UV (e.g., at 256 nm) psychiatry.rubbrc.in
Limit of Detection (LOD) The lowest concentration that can be reliably detected. 0.1 ng/mL psychiatry.ru
Limit of Quantitation (LOQ) The lowest concentration that can be accurately quantified. 0.25 ng/mL psychiatry.ru
Linearity (r²) How well the detector response correlates with concentration. > 0.99 bbrc.in
Precision (%RSD) The degree of scatter between a series of measurements. < 10% psychiatry.ru

Molecular and Cellular Pharmacology of the Fluphenazine Active Moiety

Ligand Binding Studies at Neurotransmitter Receptors

The pharmacological profile of fluphenazine (B1673473) is characterized by its binding affinity for a range of neurotransmitter receptors. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in in vitro assays. A lower Ki value signifies a higher binding affinity.

Fluphenazine exhibits a high affinity for dopamine (B1211576) receptors, a key characteristic of its action. It acts as a potent antagonist at D1 and D2 receptor families. Research has demonstrated its strong binding to D1, D2, and D3 subtypes. This antagonism of dopaminergic pathways is central to its pharmacological effects.

Dopamine Receptor SubtypeBinding Affinity (Ki) in nM
D15
D20.63
Serotonin (B10506) Receptor SubtypeBinding Affinity (Ki) in nM
5-HT2A17 mdpi.com
5-HT2B82 mdpi.com

Fluphenazine demonstrates antagonistic properties at histamine H1 receptors. drugbank.com This interaction is a common feature among phenothiazine-class drugs and is responsible for some of its secondary pharmacological effects. The binding affinity of fluphenazine for the H1 receptor has been quantified in various studies.

Histamine Receptor SubtypeBinding Affinity (Ki) in nM
H145 mdpi.com

The pharmacological activity of fluphenazine extends to adrenergic and muscarinic cholinergic receptors. It is known to have antagonistic effects at alpha-1 adrenergic and muscarinic M1 receptors. drugbank.comnih.gov These interactions contribute to the broad spectrum of its molecular targets.

Receptor TypeBinding Affinity (Ki) in nM
Alpha-1B Adrenergic19 guidetopharmacology.org
Muscarinic M1646

Intracellular Signaling Pathway Modulation Research

The binding of fluphenazine to its target receptors initiates a cascade of intracellular events by modulating the signaling pathways coupled to these receptors. As an antagonist, fluphenazine blocks the downstream signaling that would typically be initiated by the binding of endogenous neurotransmitters.

The majority of receptors that fluphenazine binds to are G-protein coupled receptors (GPCRs). These receptors, upon activation by an agonist, trigger intracellular signaling through heterotrimeric G-proteins. G-proteins are classified into several families, including Gαs, Gαi/o, and Gαq/11, each initiating distinct downstream pathways.

As a competitive antagonist, fluphenazine occupies the receptor's binding site, preventing the endogenous ligand from activating its associated G-protein. This blockade of G-protein activation is the primary mechanism through which fluphenazine modulates cellular signaling.

Dopamine D2 Receptors (Gαi/o-coupled): The D2 receptor is coupled to the Gαi/o family of G-proteins. Agonist binding to D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By acting as an antagonist, fluphenazine prevents this inhibition, thereby maintaining or increasing cAMP levels that would otherwise be suppressed by dopamine.

Serotonin 5-HT2A/2B, Histamine H1, Alpha-1 Adrenergic, and Muscarinic M1 Receptors (Gαq/11-coupled): These receptors are primarily coupled to the Gαq/11 family of G-proteins. Agonist activation of these receptors stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). Fluphenazine's antagonism at these receptors blocks this signaling cascade, preventing the generation of IP3 and DAG and the subsequent downstream effects.

Downstream Effector System Investigations

Fluphenazine's primary mechanism of action involves the potent antagonism of postsynaptic dopamine D2 receptors within the central nervous system, particularly in the mesolimbic, nigrostriatal, and tuberoinfundibular pathways. researchgate.netnih.gov As D2 receptors are G protein-coupled receptors (GPCRs), their blockade by fluphenazine initiates a cascade of changes in downstream intracellular signaling pathways. The antagonism of D2 receptors, which are typically coupled to Gi/o proteins, leads to an increase in the activity of adenylyl cyclase. This, in turn, elevates intracellular levels of cyclic AMP (cAMP), a critical second messenger that influences the activity of protein kinase A (PKA) and subsequently modulates gene expression and neuronal activity.

In addition to its high affinity for D2 receptors, fluphenazine also demonstrates antagonistic activity at other neurotransmitter receptors, which contributes to its broader pharmacological profile. nih.govnih.gov These interactions include:

Adrenergic Receptors: The drug is known to block α1-adrenergic receptors. researchgate.netnih.gov This action interferes with signaling pathways coupled to Gq/11 proteins, similar to the 5-HT2 receptor system, impacting calcium mobilization and PKC activation.

Muscarinic Acetylcholine (B1216132) Receptors: Fluphenazine exhibits antagonistic properties at muscarinic M1 receptors. nih.govnih.gov Blockade of these Gq/11-coupled receptors also affects the PLC signaling cascade.

Beyond receptor-mediated pathways, research has indicated that fluphenazine can modulate other intracellular signaling systems. Studies have suggested that fluphenazine may regulate the Akt and Wnt signaling pathways. xenotech.com These pathways are crucial for a variety of cellular processes, including cell survival, metabolism, and gene transcription. Furthermore, fluphenazine is a known inhibitor of calmodulin, a ubiquitous calcium-binding protein that acts as a key regulator for a multitude of enzymes and signaling proteins. researchgate.netxenotech.com By inhibiting calmodulin, fluphenazine can interfere with calcium-dependent signaling events within the cell.

Enzymatic Interactions and Inhibitory Profiles (excluding human metabolism for clinical purposes)

Cytochrome P450 Enzyme Interaction Studies (in vitro/non-human)

In vitro studies utilizing human liver microsomal preparations have been conducted to determine the inhibitory potential of fluphenazine on various cytochrome P450 (CYP) isoforms. These studies are critical for understanding the potential for drug-drug interactions at a metabolic level. The primary findings indicate that fluphenazine exhibits a preferential and competitive inhibition of the CYP2D6 isoform. nih.gov

The inhibitory potency is quantified by the inhibition constant (Ki), with lower values indicating stronger inhibition. Fluphenazine was found to be a potent inhibitor of CYP2D6-mediated dextromethorphan O-demethylation. nih.gov Moderate inhibition was also observed for the CYP1A2 isoform. nih.gov In contrast, the inhibitory effects on other major CYP enzymes, including CYP2C9, CYP2C19, and CYP3A, were not significant, with high Ki values suggesting a low potential for interaction with substrates of these enzymes. nih.gov

CYP IsoformInhibition Constant (Ki) in µMLevel of Inhibition
CYP2D69.4Potent
CYP1A240.2Moderate
CYP2C9>300Weak/Negligible
CYP2C19>300Weak/Negligible
CYP3A>300Weak/Negligible

Data derived from in vitro studies using human liver microsomal preparations. nih.gov

Other Metabolic Enzyme Inhibition or Induction Research

Beyond the well-characterized interactions with Cytochrome P450 enzymes, research into fluphenazine's effects on other metabolic enzymes is more limited. However, available in vitro and non-human studies suggest interactions with several other enzyme systems.

Aldehyde Oxidase (AOX): A study investigating the effects of various phenothiazine (B1677639) drugs on rat liver AOX activity found that all tested phenothiazines could inhibit this enzyme. researchgate.net While specific IC50 values for fluphenazine were not provided in this particular study, related compounds like perphenazine and trifluoperazine were shown to be potent inhibitors of AOX activity towards different substrates. researchgate.net This suggests a potential class effect for phenothiazines on AOX, an enzyme involved in the metabolism of various aldehydes and N-heterocyclic compounds. researchgate.net

Tyrosinase: In vitro experiments using normal human melanocytes have demonstrated that fluphenazine can inhibit the activity of tyrosinase, a key enzyme in the process of melanin synthesis. nih.gov A study showed that fluphenazine at a concentration of 5.0 μM decreased tyrosinase activity by 9.8%. nih.gov This inhibition of melanogenesis may be the underlying mechanism for certain pigmentation-related side effects observed with phenothiazine use. nih.gov

Monoamine Oxidase (MAO): There is indirect evidence suggesting a potential interaction between phenothiazines and monoamine oxidase inhibitors (MAOIs). It has been noted that phenothiazine antipsychotics, such as fluphenazine, can lead to increased concentrations of the MAOI tranylcypromine. nih.gov The precise mechanism, whether through direct inhibition of MAO enzymes or another pathway, is not fully elucidated by the available literature. MAO enzymes are crucial for the degradation of monoamine neurotransmitters. nih.gov

Pharmacokinetics and Drug Disposition Research in Pre Clinical Models of Fluphenazine Hexadecanoate

Prodrug Hydrolysis and Bioactivation Mechanisms

The therapeutic action of fluphenazine (B1673473) decanoate (B1226879) is entirely dependent on its conversion to the pharmacologically active fluphenazine. patsnap.com This bioactivation is achieved through the enzymatic hydrolysis of the decanoate ester bond.

Fluphenazine decanoate is an ester prodrug that requires enzymatic hydrolysis to release the active fluphenazine. patsnap.com This process is primarily catalyzed by carboxylesterases (CES), a family of enzymes prevalent in the body, particularly in the liver, but also present in other tissues including blood and at the site of injection. nih.govnih.govnih.gov These enzymes recognize and cleave the ester linkage between fluphenazine and the decanoic acid tail. nih.gov

In humans, two major carboxylesterases, CES1 and CES2, are responsible for the metabolism of a wide array of ester-containing drugs. nih.govmdpi.com While specific studies pinpointing the exact CES isoform responsible for fluphenazine decanoate hydrolysis in preclinical models are limited, the general mechanism is well-established. CES enzymes catalyze the addition of water across the ester bond, yielding the active fluphenazine (an alcohol) and decanoic acid (a carboxylic acid). nih.gov This hydrolytic conversion is the critical step for the prodrug to exert its antipsychotic effects. patsnap.com There is no evidence to suggest that the ester itself possesses pharmacological activity. nih.gov

Simulations based on pharmacokinetic data from dog models suggest that the rate-limiting step in the appearance of active fluphenazine in the system is the slow formation of the drug from its prodrug within the tissue compartment, which encompasses both the injection site and associated lymph nodes. nih.gov

ParameterAnimal ModelValueSource
Prodrug decline half-life (at injection site)Rat3.4 days nih.gov
Prodrug terminal half-life (intravenous)Dog3.5 ± 0.8 hours nih.gov
Apparent Fluphenazine half-life (single IM dose)Human data for reference6.8 - 9.6 days uspto.gov
Apparent Fluphenazine half-life (multiple IM doses)Human data for reference14.3 days uspto.gov

Absorption and Release Kinetics from Depot Formulations in Animal Models

The long-acting nature of fluphenazine decanoate is a direct result of its formulation as an oily depot injection. nih.gov The physicochemical characteristics of this depot dictate the rate and extent of drug release into systemic circulation.

When injected intramuscularly, the oil-based solution of fluphenazine decanoate forms a localized depot within the muscle tissue. nih.gov The highly lipophilic prodrug has poor water solubility and therefore a high affinity for the oil vehicle. newdrugapprovals.org The release of the drug from this depot is a slow process, governed by the partitioning of the fluphenazine decanoate from the oil phase into the surrounding aqueous interstitial fluid. nih.govnih.gov This slow partitioning out of the sesame oil at the injection site is considered a primary rate-limiting step in the drug's absorption. nih.gov As the prodrug slowly leaches from the oily deposit, it becomes available for enzymatic hydrolysis by tissue esterases.

The vehicle, typically sesame oil, is a critical component of the depot formulation. fda.govwikipedia.org The viscosity and lipophilicity of the oil vehicle directly influence the diffusion and partitioning of the fluphenazine decanoate. Different oil compositions can alter the release kinetics. While sesame oil is the standard vehicle, the principle remains that the high lipophilicity of the prodrug causes it to be retained within the oil, ensuring a slow and gradual release over weeks. nih.govfda.gov The rate of release is dependent on the slow partitioning of the ester from the oil into the surrounding biological fluids, a process that precedes both hydrolysis and systemic absorption. nih.govnih.gov

Pre-clinical studies in rats have provided compelling evidence for the involvement of the lymphatic system in the absorption of fluphenazine decanoate. nih.gov Following intramuscular injection, both the prodrug (fluphenazine decanoate) and the active drug (fluphenazine) were found in high concentrations in the iliac and hypogastric lymph nodes, which are anatomically close to the injection site. nih.gov These concentrations were detectable for up to 28 days post-dose. nih.gov

Tissue Distribution Studies of Fluphenazine and its Metabolites in Animal Models

Upon release from its ester form, fluphenazine and its metabolites distribute throughout the body, with notable accumulation in both central and peripheral tissues.

Studies in animal models demonstrate that fluphenazine readily crosses the blood-brain barrier, achieving significantly higher concentrations in brain tissue compared to plasma. In rats administered fluphenazine dihydrochloride, fluphenazine levels were found to be 10- to 27-fold higher in various brain regions than in plasma. nih.gov The distribution within the central nervous system (CNS) includes key areas such as the basal ganglia, which is consistent with its mechanism of action involving dopamine (B1211576) receptor blockade. nih.gov

The metabolites of fluphenazine also penetrate the CNS, although to varying extents. Fluphenazine sulfoxide (B87167) (FLU-SO) has been identified as the major metabolite in rat brain regions, with levels ranging from 24% to 96% of the parent fluphenazine concentration. nih.gov In contrast, other metabolites like 7-hydroxyfluphenazine (B30106) (7-OH-FLU) and fluphenazine N-oxide (FLU-NO) are found at very low levels in the brain, typically 1% to 20% of fluphenazine concentrations. nih.gov While small amounts of dopamine-specific fluphenazine binding are observed in various brain regions, the highest density is typically found in the corpus striatum. nih.gov

Table 1: Relative Distribution of Fluphenazine and its Metabolites in Rat Brain Data synthesized from studies investigating fluphenazine distribution following systemic administration.

CompoundRelative Concentration in Brain RegionsKey Findings
Fluphenazine (FLU) 10- to 27-fold higher than plasma levels nih.govReadily crosses the blood-brain barrier and shows high affinity for dopamine-rich areas like the striatum. nih.govnih.gov
Fluphenazine Sulfoxide (FLU-SO) Major metabolite; 24% to 96% of FLU levels nih.govRepresents a significant portion of the total drug-related compounds in the CNS. nih.gov
7-Hydroxyfluphenazine (7-OH-FLU) Very low; 1% to 20% of FLU levels nih.govDespite being an active metabolite, its presence in the brain is limited compared to the parent drug. nih.govnih.gov
Fluphenazine N-oxide (FLU-NO) Very low; 1% to 20% of FLU levels nih.govFound in minimal quantities within CNS tissues. nih.gov

Following administration, fluphenazine and its metabolites are widely distributed to peripheral tissues. The liver consistently demonstrates the highest concentration of both the parent drug and its metabolites, reflecting its primary role in drug metabolism. nih.gov In rat models, all analyzed metabolites were detected in tissues at higher levels than in plasma. nih.gov

Significant accumulation occurs in adipose tissue, particularly for the lipophilic sulfoxide metabolite. Studies have shown that fluphenazine sulfoxide accumulates in fat 43 to 75 times more than the parent fluphenazine, which may contribute to the drug's long half-life. nih.gov Other tissues, including the kidney and muscle, also serve as sites of accumulation for fluphenazine and its derivatives. nih.govnih.gov

Table 2: Peripheral Tissue Accumulation of Fluphenazine and Metabolites in Rats Summary of findings on the distribution of fluphenazine and its analytes in various peripheral tissues.

TissueRelative ConcentrationKey Findings
Liver Highest levels of all analytes nih.govPrimary site of accumulation and metabolism. nih.gov
Fat High, especially for FLU-SO (43-75x greater than FLU) nih.govActs as a significant reservoir, particularly for the sulfoxide metabolite, contributing to a prolonged elimination phase. nih.gov
Kidney Significant accumulation of FLU and metabolites nih.govInvolved in the excretion pathway of the drug. nih.gov
Muscle Measurable levels of FLU and its esters nih.govA site of distribution for the parent drug and its prodrug form. nih.gov

Metabolism and Excretion Pathways in Non-Human Systems

The biotransformation and subsequent elimination of fluphenazine are complex processes involving multiple metabolic pathways and excretion routes, which have been characterized in several non-human systems.

In dogs, 7-hydroxyfluphenazine has been identified as a major metabolite. scilit.com Further biotransformation can occur, leading to the formation of conjugates. For instance, studies in dogs have shown that the major metabolite is present as a glucuronide conjugate in the bile. researchgate.net The quantification of these metabolites in various biological matrices, such as plasma and tissue homogenates, has been achieved using sensitive techniques like high-performance liquid chromatography (HPLC) combined with radioimmunoassay. nih.govnih.gov

Fluphenazine undergoes extensive hepatic metabolism, largely mediated by the cytochrome P450 enzyme system. jmedchem.com In vitro studies using rat liver microsomes have been employed to investigate the specific metabolic reactions. These studies have examined processes such as the removal of the hydroxyethyl (B10761427) group from the piperazine (B1678402) side chain, which occurs at a slower rate than the N-demethylation of other phenothiazines like trifluoperazine. researchgate.net While specific metabolic clearance rates from in vivo animal models are not extensively detailed, the high extraction of the drug by the liver and the multitude of metabolites formed point to a significant first-pass effect and efficient metabolic clearance from the systemic circulation. nih.govjmedchem.com

The elimination of fluphenazine and its metabolites occurs through multiple routes, with significant species-dependent variations. In dogs, excretion is predominantly via the feces, accounting for 75-89% of the administered dose, while urinary excretion accounts for a much smaller fraction (2-18%). researchgate.net This suggests that biliary excretion is a major pathway in this species. researchgate.netnih.gov In rhesus monkeys, the excretion is more balanced, with 56-69% of the dose recovered in feces and 12-19% in urine. researchgate.net Studies in rats using radioactively labelled fluphenazine esters have also assessed excretion in urine, feces, and expired air, confirming that renal and fecal routes are primary pathways for elimination. nih.gov There is no evidence to suggest that the ester forms, such as the decanoate or enanthate, are excreted unchanged in urine or feces, indicating complete hydrolysis in vivo. researchgate.net

Table 3: Excretion of Fluphenazine Metabolites in Animal Models Percentage of administered dose recovered in urine and feces.

Animal Model% Excreted in Urine% Excreted in FecesPrimary Route
Dog 2 - 18% researchgate.net75 - 89% researchgate.netFecal/Biliary researchgate.netnih.gov
Monkey 12 - 19% researchgate.net56 - 69% researchgate.netFecal/Biliary researchgate.net
Rat Major Route nih.govMajor Route nih.govFecal and Renal nih.gov

Pre Clinical Pharmacodynamic Investigations of Fluphenazine Active Moiety

Neurochemical Effects in Animal Models

Fluphenazine's principal mechanism of action involves the blockade of postsynaptic dopamine (B1211576) D1 and D2 receptors within the mesolimbic pathways of the brain. wikipedia.orgdrugbank.com Animal studies have provided detailed insights into this modulation.

In rat models, the administration of fluphenazine (B1673473) decanoate (B1226879) leads to significant adaptive changes in the neurochemistry of the basal ganglia by blocking both D1 and D2 receptors. nih.gov Research has shown that fluphenazine treatment decreases D2-receptor binding throughout the basal ganglia. nih.gov In contrast, its impact on D1-receptor binding is region-dependent. nih.gov These studies also revealed that fluphenazine significantly enhances the expression of preproenkephalin and glutamic acid decarboxylase (GAD) mRNAs in the anterior striatum, suggesting that the attenuation of D1-receptor signaling modulates these critical neurochemical processes. nih.gov

Furthermore, intracranial microdialysis experiments in rats have demonstrated that acute fluphenazine administration can increase extracellular dopamine levels in the striatum. nih.gov However, a notable tolerance to this effect develops, as a single prior exposure to the drug was found to prevent this increase in dopamine overflow when the drug was administered again 15 or 30 days later. nih.gov The binding affinity of fluphenazine is reported to be slightly greater for the D2 receptor compared to the D1 receptor. frontiersin.org

Table 1: Effects of Fluphenazine on the Dopaminergic System in Animal Models

Parameter Model/Method Finding Reference
D2 Receptor Binding Rat Basal Ganglia Decreased throughout the region. nih.gov
D1 Receptor Binding Rat Basal Ganglia Altered in a region-dependent manner. nih.gov
mRNA Expression Rat Anterior Striatum Enhanced preproenkephalin and GAD mRNA. nih.gov
Extracellular Dopamine Rat Striatum (Microdialysis) Acutely increased levels. nih.gov

Beyond its effects on dopamine, fluphenazine interacts with noradrenergic and serotonergic systems. drugbank.comglowm.com It is known to counteract serotonin-mediated activity and produce alpha-adrenergic blockade. glowm.com

Studies in rats indicated that fluphenazine can cause a minor reduction in noradrenaline (NA) concentrations in the brain, possibly by interfering with granular amine storage mechanisms. nih.gov It also blunted the increase in brain and heart noradrenaline levels typically induced by the monoamine oxidase inhibitor pargyline. nih.gov

In vitro experiments using rat pineal glands showed that fluphenazine inhibits the metabolism of serotonin (B10506) (5-HT) that is stimulated by norepinephrine. nih.gov This effect is thought to be mediated by a reduction in the formation of cyclic AMP (c-AMP). nih.gov Additionally, fluphenazine demonstrates antagonistic activity at serotonin 5-HT2A and 5-HT2C receptors. drugbank.com

Table 2: Noradrenergic and Serotonergic Interactions of Fluphenazine in Animal Models

System Model/Method Finding Reference
Noradrenergic Rat Brain Caused a small decrease in noradrenaline concentration. nih.gov
Noradrenergic Rat Brain & Heart Diminished pargyline-induced rise in noradrenaline. nih.gov
Serotonergic Rat Pineal Gland (in vitro) Inhibited norepinephrine-provoked serotonin metabolism. nih.gov

The observation that fluphenazine lessens the rise in noradrenaline concentrations following treatment with pargyline suggests a potential inhibitory effect on the neuronal reuptake mechanisms for noradrenaline or on its synthesis pathway. nih.gov

Behavioral Pharmacology in Animal Models

A predictive hallmark of antipsychotic efficacy in preclinical models is the disruption of the conditioned avoidance response (CAR). nih.gov Fluphenazine has been shown to effectively abolish conditioned avoidance responses in rats. nih.gov This behavioral effect persisted even when brain noradrenaline levels were elevated by pargyline, indicating that the drug's suppressive effect on CAR is not primarily mediated by its impact on bulk noradrenaline content but likely through other mechanisms, such as dopamine receptor blockade. nih.gov Long-acting formulations, including fluphenazine enanthate and decanoate, have been used to study the inhibitory effects on discriminated avoidance responses in rats, which helps in characterizing their duration of action. nih.gov

Fluphenazine's behavioral effects have been extensively studied in animal models where specific behavioral phenotypes are induced to mimic aspects of human psychosis. A frequently used paradigm involves treating animals with psychostimulants like d-amphetamine to induce hyperlocomotion and stereotyped behaviors.

In studies with rats, a single injection of fluphenazine decanoate was effective in antagonizing amphetamine-induced behaviors, including increased locomotion, rearing, and sniffing. nih.gov The duration of this antagonistic effect was found to be dose-dependent, ranging from 4 to 28 days. nih.gov For example, the locomotor response to amphetamine returned to normal 12 days following a lower dose of fluphenazine decanoate, while it took 28 days after a higher dose. nih.gov An interesting finding was the emergence of a supersensitive locomotor response to amphetamine in the lower-dose group on days 20 and 24 after the initial antagonistic effects had subsided. nih.gov

Another behavioral phenotype associated with fluphenazine in animal models is catalepsy, a state of motoric immobility. nih.gov Research has shown that a single prior exposure to fluphenazine can lead to a significant sensitization to its cataleptic effects when the drug is administered again at a later time. nih.gov

Influence on Stress Response and Hormonal Regulation in Animal Species

Fluphenazine, the active moiety of Fluphenazine Hexadecanoate (B85987), has been shown to exert significant influence on the hypothalamic-pituitary-adrenal (HPA) axis and other hormonal systems in various animal models. The dysregulation of the HPA axis is a known factor in the pathophysiology of stress-related disorders, and antipsychotic agents are understood to interact with this system. nih.gov

In lactating Holstein cows, the administration of fluphenazine, a dopamine receptor antagonist, resulted in a rapid and sustained increase in serum cortisol concentrations. nih.gov Within 30 minutes of administration, cortisol levels rose to over 30 ng/mL and remained elevated, while saline-treated control cows showed unchanged levels below 10 ng/mL. nih.gov This suggests that endogenous dopamine plays a regulatory role in cortisol secretion and that fluphenazine's blockade of dopamine receptors stimulates the HPA axis in this species. nih.gov

Similarly, studies in the Persian onager (Equus hemionus onager) demonstrated that fluphenazine decanoate could attenuate the stress response to handling. nih.gov Onagers treated with fluphenazine decanoate exhibited significantly lower urinary cortisol concentrations (6.61 ± 3.26 ng/mg creatinine) compared to saline-treated controls (9.73 ± 3.19 ng/mg creatinine). nih.gov This indicates an effect in mitigating the physiological stress response. However, the study also noted that some individuals showed only minor reductions in cortisol, suggesting variability in response. nih.gov

Beyond the HPA axis, fluphenazine profoundly impacts prolactin secretion. Due to its dopamine D2 receptor antagonism in the pituitary gland, fluphenazine consistently leads to elevated serum prolactin levels. wikipedia.org In the study on lactating cows, fluphenazine treatment caused a sharp increase in prolactin to 103.1 ± 3.1 ng/mL, compared to 18 ± 3.1 ng/mL in controls. nih.gov In rats, a single injection of fluphenazine decanoate also caused a prompt and pronounced elevation of serum prolactin. nih.gov The duration of this hyperprolactinemia was dose-dependent, returning to normal ranges by day 4 for a 2.5 mg/kg dose and by day 14 for a 5.0 mg/kg dose. nih.gov

Table 1: Effects of Fluphenazine on Hormonal Regulation in Animal Species

Species Hormone Observation Source
Lactating Holstein Cows Cortisol Increased serum concentrations (>30 ng/mL) within 30 minutes. nih.gov
Prolactin Increased serum concentrations (103.1 ± 3.1 ng/mL). nih.gov
Persian Onager Cortisol Significantly lower urinary concentrations (6.61 ± 3.26 ng/mg creatinine) compared to saline control. nih.gov
Progesterone One case of a suppressed luteal progesterone peak was observed. nih.gov

Receptor Occupancy and Functional Antagonism in Animal Brains

In vivo Receptor Binding Assays

Fluphenazine's primary mechanism of action involves the blockade of postsynaptic dopamine receptors in the brain. wikipedia.orgveteriankey.com In vivo and ex vivo receptor binding assays in animal models have been crucial in elucidating its pharmacological profile. Fluphenazine acts as an antagonist at both dopamine D1 and D2 receptors, which leads to widespread adaptive changes in the neurochemistry of the basal ganglia. nih.gov

Studies using [3H]fluphenazine to label dopamine receptors in mouse striatal membranes have quantified its binding characteristics. These assays revealed that fluphenazine has a slightly greater affinity for the D2 receptor subtype compared to the D1 subtype. nih.gov The equilibrium dissociation constant (KD) was found to be 0.7 nM for the D2 site and 3.2 nM for the D1 site. nih.gov Saturation analyses in the mouse striatum determined a D1 receptor density of 1,400 fmol/mg of protein and a D2 receptor density of 700 fmol/mg of protein. nih.gov

Further research in rats given a depot injection of fluphenazine decanoate confirmed its effects on dopamine receptor binding. nih.gov This administration led to a decrease in D2-receptor binding throughout the basal ganglia. nih.gov In contrast, the effect on D1-receptor binding was region-dependent. nih.gov The potent binding of fluphenazine to the D2 receptor is considered a key element of its antipsychotic action. oup.com It has a higher affinity for the D2 receptor than dopamine itself, and it dissociates from the receptor slowly. oup.com

While its primary action is on dopamine receptors, fluphenazine also demonstrates binding to other receptors, including α1 adrenergic, muscarinic M1, and histaminergic H1 receptors. wikipedia.org However, its pharmacological specificity in the mouse striatum has been demonstrated to be predominantly dopaminergic. nih.gov

Table 2: In Vitro Binding Affinities (Ki, nM) of Fluphenazine for Human Receptors

Receptor Ki (nM)
Dopamine D1 2.2
Dopamine D2 0.38
Dopamine D3 0.8
Dopamine D4 0.7
Dopamine D5 1.1
Adrenergic α1A 0.5
Adrenergic α1B 1.1
Histamine H1 1.9
Serotonin 5-HT2A 1.7
Serotonin 5-HT2C 11

Note: The smaller the Ki value, the more strongly the drug binds to the site. Data is for human cloned proteins. wikipedia.org

Correlation with Neurochemical and Behavioral Outcomes

The degree of dopamine D2 receptor occupancy by fluphenazine in the animal brain is strongly correlated with both neurochemical alterations and specific behavioral outcomes. A critical threshold of D2 receptor occupancy appears necessary to elicit certain behavioral effects, particularly those related to the extrapyramidal motor system. nih.gov

Neurochemically, the blockade of D1 and D2 receptors by fluphenazine induces significant changes. In rats, administration of fluphenazine decanoate was found to enhance preproenkephalin and glutamic acid decarboxylase (GAD) mRNA expression in the anterior striatum. nih.gov It also increased GAD mRNA levels in the entopeduncular nucleus. nih.gov Furthermore, studies using intracranial microdialysis in rats have shown that fluphenazine administration increases extracellular dopamine concentrations in the striatum. nih.gov However, a single pre-exposure to fluphenazine can produce a profound tolerance to this effect upon subsequent administration. nih.gov Fluphenazine has also been observed to cause a small decrease in noradrenaline concentrations in the rat brain, potentially by impairing granular amine storage. nih.gov

Behaviorally, a clear relationship exists between the percentage of striatal D2 receptor occupancy and the emergence of motor effects like catalepsy and muscle rigidity. nih.govndineuroscience.com In rats, increases in tonic electromyographic (EMG) activity (a measure of muscle rigidity) and the induction of catalepsy were associated with greater than 80% occupancy of striatal and nigral D2 receptors by fluphenazine. nih.gov This supports the hypothesis that extrapyramidal side effects are observed when a threshold level of D2 receptor occupancy is surpassed. nih.gov In laboratory animals, fluphenazine also diminishes conditioned avoidance behavior, a standard preclinical test used to predict antipsychotic activity. veteriankey.comndineuroscience.com This effect is observed at D2 occupancy levels that are lower than those required to induce catalepsy. ndineuroscience.com For instance, a single injection of fluphenazine decanoate in rats antagonized d-amphetamine-induced locomotion and rearing for a dose-dependent period of 12 to 28 days. nih.gov

Table 3: Correlation of Striatal Dopamine D2 Receptor Occupancy with Behavioral Outcomes in Rats

Behavioral Outcome D2 Receptor Occupancy Threshold Description Source
Antipsychotic-like Activity (e.g., reduced conditioned avoidance) < 80% Effective in conditioned avoidance response (CAR) models at occupancy levels lower than those causing catalepsy. ndineuroscience.com
Muscle Rigidity > 80% Assessed quantitatively as increases in electromyographic (EMG) activity in hindlimb muscles. nih.gov

Analytical Methodologies for Research Applications of Fluphenazine Hexadecanoate

Quantification of Fluphenazine (B1673473) Hexadecanoate (B85987) and Fluphenazine in Biological Matrices

Accurate measurement of Fluphenazine Hexadecanoate and its active metabolite, fluphenazine, in biological samples like plasma and serum is fundamental for pre-clinical research. Various sophisticated analytical techniques have been developed to achieve the required sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., Coulometric, UV, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fluphenazine and its hexadecanoate ester. jmedchem.com Its versatility is enhanced by coupling with various detectors to achieve different levels of sensitivity and selectivity. jmedchem.comnih.gov

Coulometric Detection: A highly sensitive HPLC method with coulometric detection has been developed for the simultaneous measurement of both fluphenazine decanoate (B1226879) and fluphenazine in plasma. nih.govscispace.com This method is noted for its exceptional sensitivity, with limits of quantitation (LOQ) as low as 0.25 ng/mL for both analytes. nih.gov The simple extraction and clean-up procedures yield chromatograms with minimal interference, allowing the full potential of the coulometric detector to be utilized. nih.govnih.gov

UV Detection: HPLC with Ultraviolet (UV) detection is a widely used method for the quantification of fluphenazine. nih.govbbrc.in Methods have been developed and validated for analyzing fluphenazine hydrochloride in bulk and pharmaceutical forms, with detection wavelengths typically set around 254 nm, 256 nm, or 257 nm. bbrc.inindexcopernicus.comresearchgate.net These methods demonstrate good linearity, precision, and accuracy, making them suitable for routine analysis and quality control. bbrc.inindexcopernicus.com

Mass Spectrometry (MS) Detection: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity. jmedchem.comnih.gov UPLC-MS/MS (Ultra-Performance Liquid Chromatography) methods have been established for the simultaneous detection of fluphenazine and other antipsychotics in serum and plasma. nih.govresearchgate.net These assays provide rapid analysis, with analytical measurement ranges for fluphenazine typically between 0.2 to 12.0 ng/mL. nih.govresearchgate.net LC-MS/MS is also invaluable for identifying and characterizing degradation products. nih.govnih.govresearchgate.net

Summary of HPLC-Based Analytical Methods
MethodMatrixLimit of Quantitation (LOQ)Key Findings/Applications
HPLC with Coulometric DetectionPlasma0.25 ng/mLSimultaneous, highly sensitive measurement of Fluphenazine and Fluphenazine Decanoate. nih.gov
HPLC with UV DetectionPharmaceutical FormulationsNot specified in sourcesRobust method for routine analysis and quality control of bulk drug and dosage forms. bbrc.inindexcopernicus.com
UPLC-MS/MSSerum, Plasma0.1 ng/mL - 0.2 ng/mLHigh specificity and sensitivity for simultaneous quantification of multiple antipsychotics; suitable for pharmacokinetic studies. nih.govoup.com

Radioimmunoassay Techniques for Fluphenazine and Metabolites

Radioimmunoassay (RIA) provides an alternative, highly sensitive method for quantifying fluphenazine in plasma. nih.govnih.gov An RIA method has been developed that can detect as little as 20 pg/mL of fluphenazine from a 1 mL plasma sample. nih.gov This technique utilizes antisera with high sensitivity and selectivity, obtained from rabbits immunized with fluphenazine conjugates. nih.gov The assay demonstrates negligible cross-reactivity with known fluphenazine metabolites. nih.gov RIA has been successfully used to monitor plasma fluphenazine concentrations in research subjects following the administration of fluphenazine decanoate, with levels being measurable for extended periods, in some cases up to 100 days post-injection. nih.govnih.gov The validity of RIA results has been confirmed through cross-validation with HPLC procedures. nih.gov

Method Development and Validation for Pre-clinical Studies

The development and validation of analytical methods are critical for their application in pre-clinical studies, ensuring reliable and reproducible data. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). indexcopernicus.comnih.gov

Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components like impurities, degradants, or matrix components. indexcopernicus.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For instance, HPLC methods for fluphenazine have shown linearity across ranges like 2.5 to 120 μg/mL. nih.gov

Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD), with values often below 2% for intraday and interday precision. bbrc.inindexcopernicus.com

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies, with results typically in the range of 99-100%. bbrc.inijbpas.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. oup.comijbpas.com For a sensitive UPLC-MS/MS method, the LOD and LOQ for fluphenazine in serum were 0.05 ng/mL and 0.1 ng/mL, respectively. oup.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijbpas.com

These validated methods are essential for generating the high-quality data required in pre-clinical pharmacokinetic and stability studies. jmedchem.comnih.govbbrc.in

Characterization and Quantification of Degradation Products in Research Formulations

Fluphenazine and its esters are susceptible to degradation, particularly through oxidation. Identifying and quantifying these degradation products is a key aspect of stability-indicating method development for research formulations.

Identification of Oxidative Degradants (e.g., N-oxide, sulfoxide (B87167), sulphone)

Forced degradation studies under various stress conditions (e.g., oxidative, hydrolytic, photolytic, thermal) are performed to identify potential degradants. nih.govresearchgate.netresearchgate.net The phenothiazine (B1677639) ring system of fluphenazine is particularly prone to oxidation. ljmu.ac.uk The primary degradation products formed under oxidative stress are sulfoxides and N-oxides. ljmu.ac.ukresearchgate.netnih.gov Studies have shown that fluphenazine readily degrades when exposed to oxidizing agents like hydrogen peroxide. nih.govijbpas.com The major oxidative degradants identified include fluphenazine sulfoxide and piperazino N-oxides. researchgate.netnih.gov The formation of these products can be influenced by factors such as the presence of preservatives or trace metal ions in formulations. researchgate.net

Common Degradation Products of Fluphenazine
DegradantClassFormative ConditionReference
Fluphenazine SulfoxideOxidative DegradantOxidative Stress (e.g., H₂O₂) nih.gov
Fluphenazine N-OxideOxidative DegradantOxidative Stress researchgate.net
7-hydroxyfluphenazine (B30106)Metabolite/DegradantMetabolism/Degradation nih.gov

Chromatographic and Spectrometric Techniques for Degradant Analysis

The separation and structural elucidation of degradation products rely on a combination of chromatographic and spectrometric techniques.

Chromatographic Separation: Stability-indicating HPLC methods are developed to separate the parent compound (this compound or Fluphenazine) from all its potential degradation products. nih.govresearchgate.net Reversed-phase columns (e.g., C18) are commonly used to achieve satisfactory separation. nih.govresearchgate.net The development of these methods involves optimizing mobile phase composition, pH, and other chromatographic parameters to ensure clear resolution between all peaks. nih.govresearchgate.net

Spectrometric Identification: Mass spectrometry, particularly LC-MS/MS, is the definitive technique for characterizing the structure of unknown degradation products. nih.govnih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the degradant and studying its fragmentation patterns, a definitive structure can be proposed. nih.govresearchgate.net This information is crucial for understanding the degradation pathways of the molecule. nih.govresearchgate.net

These analytical methodologies provide the necessary tools for the comprehensive investigation of this compound in research applications, from its quantification in biological systems to the assessment of its stability in research formulations.

Bioanalytical Challenges and Solutions in Complex Matrices (e.g., plasma, brain tissue)

The quantitative analysis of this compound and its active moiety, fluphenazine, in biological matrices presents significant analytical challenges. These challenges primarily stem from the low concentrations of the analytes in systemic circulation and target tissues, the complexity of the biological matrices, and the physicochemical properties of the compounds themselves. Due to a lack of specific bioanalytical literature for this compound, this section will draw upon established methodologies for the closely related long-chain ester, fluphenazine decanoate, as the analytical principles and challenges are analogous.

A primary challenge in the bioanalysis of fluphenazine esters in plasma is achieving the requisite sensitivity to detect and quantify the very low circulating concentrations. Following administration, this compound is slowly released and hydrolyzed to fluphenazine, resulting in plasma concentrations of both the ester and the active drug that are often in the low nanogram to picogram per milliliter range. The complex composition of plasma, which is rich in proteins and lipids, can lead to significant matrix effects, such as ion suppression or enhancement in mass spectrometry-based assays, and can interfere with chromatographic separation.

To overcome these challenges, various sophisticated bioanalytical methods have been developed and validated. A crucial first step is the efficient extraction of the analytes from the plasma matrix. This is typically achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). These sample preparation techniques serve to isolate the analytes from interfering endogenous components and to concentrate the sample, thereby enhancing the sensitivity of the subsequent analysis.

Following extraction, highly sensitive and specific analytical instrumentation is required for quantification. High-performance liquid chromatography (HPLC) coupled with coulometric detection has been successfully employed for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma. scispace.comnih.gov More commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is utilized due to its superior sensitivity, selectivity, and speed. nih.govjmedchem.com LC-MS/MS methods can achieve limits of quantification in the sub-ng/mL range, which is essential for pharmacokinetic studies. nih.govkobv.de

The following table summarizes key aspects of a validated HPLC method for the analysis of fluphenazine decanoate, which is representative of the methodologies applicable to this compound.

Parameter Description
Analytical Method High-Performance Liquid Chromatography with Coulometric Detection
Analytes Fluphenazine Decanoate and Fluphenazine
Matrix Plasma
Sample Preparation Liquid-Liquid Extraction
Limit of Detection 0.1 ng/mL for both analytes nih.gov
Limit of Quantitation 0.25 ng/mL for both analytes nih.gov
Linear Range 0.25 - 10 ng/mL nih.gov

This table presents data for Fluphenazine Decanoate, a compound structurally and analytically similar to this compound.

The analysis of this compound in brain tissue presents an additional set of challenges. The brain is a highly complex and lipid-rich matrix, which can complicate the extraction of the lipophilic fluphenazine and its ester. The distribution of the drug within different brain regions may also be heterogeneous. nih.gov The first step in the analysis of brain tissue is homogenization to ensure a uniform sample. Subsequently, a robust extraction method is required to efficiently isolate the analytes from the complex mixture of lipids, proteins, and other neurochemicals.

Research on the distribution of fluphenazine and its metabolites in the brain has demonstrated that the parent drug can be found in higher concentrations in brain tissue compared to plasma. nih.gov This suggests that while extraction from brain tissue is challenging, the higher analyte concentrations may partially offset the difficulties in achieving adequate sensitivity. Analytical methods such as radioimmunoassay (RIA) have been used in preclinical studies to determine the concentration of fluphenazine and its metabolites in various brain regions. nih.gov Modern LC-MS/MS methods would also be applicable and would offer greater specificity compared to RIA.

The following table outlines findings from a study investigating fluphenazine levels in rat brain tissue, providing insights into the analyte concentrations that can be expected in this matrix.

Analyte Finding in Brain Tissue
Fluphenazine (FLU) Levels were 10- to 27-fold higher in brain regions than in plasma. nih.gov
Fluphenazine Sulfoxide (FLU-SO) Was the major metabolite found in brain regions. nih.gov
7-hydroxy-fluphenazine (7-OH-FLU) Levels were very low in the brain (1% to 20% of FLU). nih.gov
Fluphenazine N4'-oxide (FLU-NO) Levels were very low in the brain (1% to 20% of FLU). nih.gov

This table provides data on the distribution of Fluphenazine and its metabolites in brain tissue, which is relevant for the development of bioanalytical methods for this compound.

Formulation Science and Advanced Drug Delivery System Research for Fluphenazine Hexadecanoate

Development of Long-Acting Injectable Depot Formulations

The development of long-acting injectable (LAI) formulations for fluphenazine (B1673473) hexadecanoate (B85987), more commonly known as fluphenazine decanoate (B1226879), represented a significant advancement in parenteral drug delivery. The primary goal was to create a depot system from which the drug could be slowly released over an extended period, thus reducing dosing frequency and improving patient compliance. This was achieved by esterifying the parent drug, fluphenazine, with a long-chain fatty acid (decanoic acid) to create a highly lipophilic prodrug. This prodrug is then dissolved in a non-aqueous, oil-based vehicle to form a solution for deep intramuscular injection. researchgate.netnih.gov The resulting formulation design relies on the slow partitioning of the drug from the oil vehicle into the surrounding aqueous environment of the muscle tissue, followed by hydrolysis of the ester back to the active fluphenazine. hres.capatsnap.com

The choice of the oil-based vehicle is critical to the performance and stability of the depot formulation. Sesame oil is the most common vehicle used in commercial fluphenazine decanoate injections. drugpatentwatch.comfda.gov The optimization of such vehicles involves evaluating several key parameters:

Solubility and Drug Load: The vehicle must be an excellent solvent for the lipophilic fluphenazine decanoate to ensure the drug remains in solution and does not crystallize, which would alter the release profile. Sesame oil provides the necessary solubility for the drug at clinically relevant concentrations. researchgate.net

Viscosity: The viscosity of the oil affects the ease of injection and the dispersion of the depot at the injection site. An optimal viscosity ensures the formulation can be administered with a standard gauge needle while forming a contained depot within the muscle tissue.

Purity and Stability: The oil vehicle itself must be stable and free of impurities that could degrade the active drug. For instance, autoxidation of fatty acids within the oil can produce hydroperoxides, which are known to be a primary route for the oxidative degradation of phenothiazines like fluphenazine. ljmu.ac.uk

Biocompatibility: The oil must be biocompatible, biodegradable, and non-irritating at the injection site. Sesame oil is a well-established, safe vehicle for parenteral administration.

Research into optimizing oil-based systems for drug delivery also extends to the development of nanoemulsions, which use a combination of oils, surfactants, and co-surfactants to create nanoscale droplets. ukicrs.org While not the standard for fluphenazine decanoate, this research highlights key variables in vehicle optimization, such as the oil amount and the ratio of surfactants, which significantly influence the final properties of the delivery system. ukicrs.org

Table 1: Key Optimization Parameters for Oil-Based Vehicles

Parameter Importance in Formulation Example Consideration
Solubility Ensures drug remains dissolved and stable within the vehicle. Sesame oil effectively solubilizes fluphenazine decanoate. researchgate.net
Viscosity Affects injectability and depot formation. Must be low enough for injection but high enough to form a localized depot.
Purity Prevents vehicle-induced drug degradation. Minimizing hydroperoxides from oil autoxidation is crucial. ljmu.ac.uk
Biocompatibility Ensures safety and minimizes tissue irritation. Sesame oil is well-tolerated for intramuscular injections. fda.gov

The duration of action of a long-acting injectable antipsychotic is directly related to the physicochemical properties of the ester prodrug, particularly the length of the attached fatty acid chain. The esterification of fluphenazine with decanoic acid (a 10-carbon fatty acid) to form fluphenazine decanoate significantly increases its lipophilicity compared to the parent molecule. patsnap.com This high lipophilicity is fundamental to its slow release from the oily depot.

The influence of fatty acid chain length on release characteristics is a well-established principle in drug delivery:

Increased Lipophilicity: Longer fatty acid chains result in a more lipophilic (oil-soluble) molecule. This leads to a lower partition coefficient between the oil vehicle and the aqueous biological fluids, slowing the rate at which the drug leaves the depot. nih.gov

Slower Hydrolysis: The rate of enzymatic hydrolysis of the ester bond to release the active drug can also be influenced by the chain length.

Studies comparing different esters of fluphenazine demonstrate this principle clearly. Fluphenazine enanthate (an ester with a 7-carbon fatty acid) has a shorter duration of action than fluphenazine decanoate. nih.gov The decanoate ester, with its longer fatty acid chain, is more lipophilic and is released more slowly from the injection site, resulting in a longer apparent elimination half-life after multiple injections (approximately 14.3 days for the decanoate versus 3.5 to 4 days for the enanthate). nih.gov This illustrates that a longer fatty acid chain leads to a more sustained release profile. Research on other drug conjugates has also found that the conversion rate by enzymes can be inversely proportional to the fatty acid carbon chain length. nih.govnih.gov

Table 2: Comparison of Fluphenazine Esters

Ester Fatty Acid Chain Length Relative Lipophilicity Apparent Elimination Half-Life (single injection)
Fluphenazine Enanthate 7 Carbons High 3.5 - 4 days nih.gov
Fluphenazine Decanoate 10 Carbons Very High 6.8 - 9.6 days nih.gov

Excipients are non-active ingredients included in a formulation to serve specific functions such as aiding manufacturing, improving stability, or acting as preservatives. pharmaexcipients.com In the standard formulation of fluphenazine decanoate injection, benzyl (B1604629) alcohol is included at a concentration of approximately 1.2% to 1.5% as a preservative, particularly for multi-dose vials. fda.govljmu.ac.uk

While essential for preventing microbial growth, excipients can also interact with the active pharmaceutical ingredient, potentially affecting its stability. Research has shown that benzyl alcohol can enhance the oxidative degradation of fluphenazine decanoate. ljmu.ac.uk The proposed mechanism involves the autoxidation of benzyl alcohol, which leads to the formation of hydrogen peroxide. This hydrogen peroxide can then directly oxidize the fluphenazine molecule. ljmu.ac.uk This is a critical consideration in the formulation's development and shelf-life stability, as the chemical interaction between the drug and the excipient can lead to the formation of degradation products. drhothas.com Therefore, while benzyl alcohol serves a crucial preservative role, its potential to promote oxidative degradation must be carefully managed through formulation optimization and control of storage conditions.

Investigation of Controlled Release Mechanisms

The controlled release of fluphenazine from the decanoate depot formulation is a multi-step process governed by the pharmacokinetics of the prodrug in the oil vehicle. The mechanism is designed to create a steady-state concentration of the active drug in the plasma over several weeks. patsnap.com

Upon deep intramuscular injection, the oil-based solution of fluphenazine decanoate forms a small, localized depot within the muscle tissue. This depot acts as a reservoir from which the drug is gradually released. The release kinetics are not primarily controlled by the dissolution of a solid, but rather by the partitioning of the dissolved drug from the oil phase into the surrounding aqueous interstitial fluid.

The key kinetic steps are:

Hydrolysis: Once in the aqueous phase, the decanoate ester is rapidly hydrolyzed by tissue and blood esterases, releasing the active fluphenazine molecule. hres.ca

Absorption: The active fluphenazine is then absorbed into the systemic circulation.

This process results in what is known as "flip-flop" kinetics. In this model, the rate of absorption from the depot is significantly slower than the rate of elimination of the drug from the body. Consequently, the apparent elimination half-life of the drug is determined by the slow absorption (release) rate from the depot, not by its actual elimination rate. nih.gov This mechanism is responsible for the prolonged therapeutic effect, with the time to reach steady-state plasma concentrations taking approximately 4 to 6 weeks with repeated injections. nih.gov

In vitro studies are essential for understanding and predicting the in vivo performance of long-acting formulations. For fluphenazine decanoate, these studies focus on the two critical processes: hydrolysis and degradation.

Hydrolysis Studies: The rate of conversion of the fluphenazine decanoate prodrug to the active fluphenazine is studied under various conditions. For example, alkaline hydrolysis can be used to determine the kinetics of the ester cleavage. One study demonstrated that in the presence of excess reagent, the hydrolysis reaction follows first-order kinetics. ljmu.ac.uk Such studies help to confirm that once the prodrug partitions out of the oil phase, its conversion to the active moiety is not the rate-limiting step.

Degradation Studies: Forced degradation studies are performed to identify potential degradation pathways and products under stress conditions such as acid, base, oxidation, heat, and light. ijbpas.com For fluphenazine decanoate in an oil vehicle, oxidative degradation is a primary concern. ljmu.ac.uk In vitro experiments have investigated the rate of oxidation of fluphenazine decanoate in the presence of various hydroperoxides that can form from the autoxidation of the oil vehicle. These studies found that the oxidation process often followed second-order kinetics. ljmu.ac.uk Understanding these degradation pathways is crucial for ensuring the stability and quality of the final drug product.

Stability Research of Fluphenazine Hexadecanoate in Formulations

The long-term efficacy of this compound as a long-acting injectable is intrinsically linked to its stability within the formulation. Degradation of the active pharmaceutical ingredient can lead to a reduction in therapeutic potency and the formation of potentially harmful impurities. Research into the stability of fluphenazine esters, primarily the closely related decanoate ester, has identified several key degradation pathways, including oxidation, hydrolysis, and photolysis.

Oxidative Degradation Pathways and Catalytic Factors

Oxidative degradation is a significant stability concern for phenothiazine (B1677639) derivatives like this compound, particularly in oily solutions used for depot injections. ljmu.ac.ukljmu.ac.uk The phenothiazine ring system is susceptible to oxidation, which can proceed in stages, often forming intermediate colored products like cationic radicals, and ultimately leading to the generation of a colorless sulfoxide (B87167). nih.gov This sulfoxide is the primary ring-oxidation product reported in aged formulations of fluphenazine decanoate. ljmu.ac.uk

The primary oxidative pathway in oil-based formulations is believed to be mediated by hydroperoxides that form as a result of the autoxidation of the vegetable oil vehicle, such as sesame oil. ljmu.ac.ukljmu.ac.uk Several factors have been identified that can catalyze or accelerate this oxidative process.

Key catalytic factors include:

Acidic Conditions: The presence of acid has been shown to catalyze the oxidation of the tertiary amine centers within the fluphenazine molecule. ljmu.ac.ukljmu.ac.uk This catalytic effect is related to the pKa value of the acid. ljmu.ac.uk

Preservatives: Benzyl alcohol, a common preservative in oily formulations, can enhance the oxidation of the drug. ljmu.ac.uk This is thought to occur through the autoxidation of benzyl alcohol itself, which leads directly to the formation of hydrogen peroxide, a potent oxidizing agent. ljmu.ac.uk

Metal Ions: Although detailed studies on this compound are limited, research on similar systems shows that transition metal ions can have a profound effect on stability by inducing the decomposition of hydroperoxides through free-radical mechanisms. ljmu.ac.uk

Forced degradation studies on fluphenazine hydrochloride have confirmed its susceptibility to oxidation, with significant degradation observed upon exposure to hydrogen peroxide. nih.govresearchgate.net The principal sites of oxidation on the fluphenazine molecule are the sulfur atom in the phenothiazine ring (S-oxidation) and the nitrogen atoms in the piperazine (B1678402) side chain (N-oxidation). researchgate.net

Catalytic FactorMechanism of ActionImpact on this compound Stability
Hydroperoxides (from oil autoxidation)Direct oxidation of the phenothiazine ring and piperazine side chain. ljmu.ac.ukljmu.ac.ukPrimary pathway for oxidative degradation in oily formulations.
AcidsCatalyzes oxidation at the tertiary amine centers of the molecule. ljmu.ac.ukAccelerates the rate of degradation.
Benzyl Alcohol (Preservative)Autoxidizes to form hydrogen peroxide, which in turn oxidizes the drug. ljmu.ac.ukEnhances the overall rate of oxidative degradation.
Transition Metal IonsCatalyze the decomposition of hydroperoxides via free-radical mechanisms. ljmu.ac.ukPotentially accelerates the degradation process.

Hydrolytic Stability and Influence of Water Content

Hydrolysis is another critical degradation pathway for ester prodrugs like this compound. This reaction involves the cleavage of the ester bond, which liberates the active parent drug, fluphenazine, and the corresponding fatty acid (hexadecanoic acid). While this cleavage is necessary for the drug's therapeutic action in vivo, premature hydrolysis within the formulation during storage is undesirable as it alters the controlled-release profile.

Studies conducted on fluphenazine decanoate in sesame oil have demonstrated a clear and positive relationship between the water content of the formulation and the rate of hydrolysis. ljmu.ac.uk Research involving accelerated stability tests showed that increasing the amount of water in the formulation resulted in a corresponding increase in the formation of free fluphenazine. ljmu.ac.uk This highlights the critical need to control moisture levels during the manufacturing and storage of this compound formulations to ensure their long-term stability and performance. The presence of sorbed moisture can create an environment where the hydrolysis reaction can occur, potentially leading to the drug dissolving and decomposing. researchgate.net

Photolytic Degradation Potential

Phenothiazines as a class of compounds are known to be sensitive to light. However, the potential for photolytic degradation of this compound in its final commercial formulation is generally considered low. ljmu.ac.uk This is because the product is typically packaged in light-resistant containers, which protect the drug from exposure to ultraviolet (UV) and visible light. ljmu.ac.uk

Nevertheless, studies have investigated the inherent photosensitivity of the molecule. If the formulation were exposed to light, it is postulated that the production of fluphenazine sulfoxide could occur, a pathway analogous to that observed with other phenothiazines like chlorpromazine. ljmu.ac.uk Forced degradation studies on fluphenazine hydrochloride and a fluphenazine analogue have provided further insight.

Study CompoundConditionsObserved OutcomeReference
Fluphenazine HydrochlorideExposure in a UV chamber for 3 days.Relatively low susceptibility; approximately 6% degradation was observed. nih.govresearchgate.net
Fluphenazine AnalogueExposure to light in an aqueous solution.Underwent photodegradation. nih.gov
Fluphenazine AnalogueExposure to light in the solid state (powder).Found to be stable. nih.gov

These findings indicate that while the fluphenazine molecule is susceptible to degradation by light, particularly in solution, the physical state and protective packaging are effective in mitigating this risk in the final drug product. nih.gov

Exploration of Novel Drug Delivery Systems (e.g., nanoformulations, polymer-based systems)

While the traditional oil-based depot formulation of this compound has been effective, pharmaceutical science continues to explore novel drug delivery systems to enhance the performance of long-acting injectables (LAIs). uspharmacist.com The goals of this research include improving release kinetics, reducing injection volume, enhancing stability, and potentially minimizing side effects by maintaining more consistent therapeutic drug concentrations. uspharmacist.commdpi.com For first-generation antipsychotics like fluphenazine, applying modern formulation technologies developed for second-generation LAIs, such as polymer-based systems and nanoformulations, is an active area of interest. uspharmacist.comsemanticscholar.org

Polymer-Based Systems: Biodegradable polymers have become a cornerstone of modern controlled-release drug delivery. nih.govnih.gov Poly(lactic-co-glycolic acid) (PLGA) is one of the most successfully utilized polymers for LAIs due to its excellent biocompatibility and biodegradability. mdpi.comnih.gov PLGA can be formulated into microspheres that encapsulate the drug. After injection, the polymer matrix slowly degrades and erodes, releasing the entrapped drug over a period of weeks to months. mdpi.comnih.gov

The release mechanism from PLGA microspheres is typically a combination of drug diffusion through the polymer matrix and erosion of the polymer itself. nih.gov This technology offers a high degree of control over the release profile by modifying factors such as the polymer's molecular weight and the ratio of lactic to glycolic acid. mdpi.com The application of PLGA microsphere technology to fluphenazine could offer an alternative to oil-based depots, potentially providing more consistent and predictable drug release. nih.gov

Nanoformulations: Nanoformulations involve drug delivery systems where the particle size is in the nanometer range. This technology offers several potential advantages, including improved bioavailability and the possibility of altered pharmacokinetics. scispace.comtulane.edu

Nanocrystals: This approach involves reducing the particle size of the drug itself to the nanoscale. The increased surface area of the nanocrystals can lead to improved dissolution rates. This technology has been successfully applied to other LAI antipsychotics, such as paliperidone (B428) palmitate, where the drug is formulated as an aqueous nanosuspension. scispace.com This avoids the need for an oily vehicle and allows for intramuscular injection.

Nanoparticle Conjugates: Research is also exploring the conjugation of fluphenazine to nanoparticles. For instance, studies have investigated the use of gold nanoparticles as carriers for fluphenazine. ecis-ukcolloids2025.org Such systems could offer novel ways to control the distribution and release of the drug.

Delivery SystemDescriptionPotential Advantages for this compoundExamples in LAI Antipsychotics
Traditional Oil-Based DepotSolution of the drug ester in a vegetable oil vehicle (e.g., sesame oil). uspharmacist.comfda.govEstablished technology with a long history of clinical use.Fluphenazine Decanoate, Haloperidol Decanoate. uspharmacist.com
Polymer-Based MicrospheresDrug encapsulated within biodegradable polymer (e.g., PLGA) microspheres. mdpi.comnih.govControlled and tunable release profile, avoidance of oil vehicle, potential for improved stability. nih.govnih.govRisperidone (Risperdal Consta®). uspharmacist.com
Nanoformulations (Nanocrystals)Aqueous suspension of drug particles milled to the nanometer scale. scispace.comImproved dissolution, aqueous-based formulation, potential for modified release kinetics. scispace.comPaliperidone Palmitate (Invega Sustenna®). scispace.com
Nanoformulations (Nanoparticle Conjugates)Drug chemically linked or adsorbed to a nanoparticle carrier (e.g., gold nanoparticles). ecis-ukcolloids2025.orgNovel release mechanisms, potential for targeted delivery.Currently in exploratory/preclinical research. ecis-ukcolloids2025.org

Future Research Directions and Emerging Paradigms for Fluphenazine Hexadecanoate Research

Translational Research Gaps in Long-Acting Antipsychotic Esters

A primary challenge in the development of LAI antipsychotics is the translation of preclinical findings to clinical outcomes. This "translational gap" is particularly evident in the pharmacokinetics of long-acting esters, where discrepancies between laboratory models and human subjects can impede development.

Bridging in vitro and in vivo (animal model) Pharmacokinetic/Pharmacodynamic Correlations

Establishing a reliable in vitro-in vivo correlation (IVIVC) is a critical goal in pharmaceutical development, yet it remains a significant hurdle for LAI formulations. nih.govnih.gov LAI pharmacokinetics are often characterized by "flip-flop kinetics," where the rate of drug absorption from the injection depot is slower than the rate of elimination from the body. complexgenerics.org This means the terminal phase of the drug's concentration profile reflects absorption, not elimination, complicating predictive modeling. complexgenerics.org

The complex nature of LAI formulations makes it difficult for standard in vitro dissolution tests to accurately predict in vivo performance. nih.gov While Level A IVIVCs have been successfully established for some LAI suspensions using animal models like rabbits, creating these correlations is challenging due to multiphasic release characteristics and the lack of standardized testing methods. nih.govsimulations-plus.com The development of more sophisticated in vitro models that can better simulate the physiological environment of an intramuscular depot is a key area of ongoing research. These models are essential for reducing the reliance on extensive and time-consuming animal studies. nih.govnih.gov

Understanding Species-Specific Differences in Prodrug Metabolism (e.g., esterase activity)

Fluphenazine (B1673473) hexadecanoate (B85987) is a prodrug, meaning it is an inactive ester that must be hydrolyzed by enzymes in the body to release the active fluphenazine molecule. This hydrolysis is carried out by carboxylesterases (CES). researchgate.netnih.gov A major complication in the preclinical assessment of such prodrugs is the significant species-specific difference in the expression and activity of these enzymes. researchgate.netnih.govrsc.org

For instance, rodents have high levels of CES circulating in the blood, whereas humans and dogs have essentially none. researchgate.netnih.gov Furthermore, the type and activity of esterases in the liver and intestines, where much of the metabolism occurs, also vary considerably across species. nih.govnih.gov Research has shown that the hydrolysis rate of ester prodrugs can follow the order of rat > human > dog. rsc.org These differences mean that data on the rate of active drug release from animal models, particularly rodents, may not accurately predict the pharmacokinetic profile in humans, posing a significant challenge for drug development. researchgate.netnih.gov Future research must focus on developing better animal models or in vitro systems that more closely mimic human esterase activity to improve the predictability of preclinical studies.

Table 1: Species Differences in Carboxylesterase (CES) Activity and Implications for Prodrug Research

SpeciesPredominant CES Location/ActivityImplications for Fluphenazine Hexadecanoate Research
Human CES1 primarily in the liver; CES2 primarily in the small intestine. nih.gov Virtually no circulating CES in plasma. researchgate.netConsidered the target species. In vitro models using human liver microsomes or recombinant human CES are crucial for accurate metabolic prediction.
Dog Lacks CES2 expression in the intestine and has no CES activity in plasma. nih.govrsc.orgMay be a better model than rodents for predicting human exposure for some ester prodrugs due to the lack of plasma esterase activity. nih.govrsc.org
Rat High expression of CES in plasma and liver. researchgate.netnih.gov Intestinal CES activity is higher than in humans or dogs. nih.govOften shows much faster hydrolysis of ester prodrugs compared to humans, potentially leading to inaccurate predictions of drug release and duration of action. rsc.org

Application of Advanced Technologies in Drug Delivery Research

Innovations in technology are providing new tools to overcome the traditional challenges associated with the development of LAI formulations.

Machine Learning and Artificial Intelligence for Formulation Design

The development of LAI formulations has traditionally relied on a time-consuming, trial-and-error approach to achieve the desired drug release profile. europeanpharmaceuticalreview.comliverpool.ac.uk Recently, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools to accelerate this process. nih.govmedtigo.com Researchers have successfully used ML algorithms to accurately predict the rate of drug release from polymeric LAI systems. europeanpharmaceuticalreview.comliverpool.ac.uk

These data-driven models analyze the interplay between multiple parameters, including the physicochemical properties of the drug and the polymer carrier, to guide the design of new formulations. nih.govresearchgate.net This approach can significantly reduce the number of experiments needed, thereby lowering the time and cost associated with development. liverpool.ac.ukresearchgate.net By identifying the key determinants of drug release, AI can help researchers select the most promising drug-polymer combinations to achieve a specific, tailored release behavior. researchgate.net

Nanotechnology and Microencapsulation for Tailored Release

Advanced drug delivery systems are being explored to create more sophisticated and patient-friendly LAI formulations. Nanotechnology offers a promising platform for developing novel delivery vehicles for antipsychotics like fluphenazine. unitaid.org For instance, nanoemulsions and conjugates with gold nanoparticles are being investigated to enhance drug delivery and potentially modify release profiles. researchgate.netmdpi.com

Microencapsulation using biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), is another well-established technology for achieving sustained drug release. unitaid.orgscispace.com These polymer-based microspheres form a depot at the injection site and release the encapsulated drug as the polymer matrix slowly degrades. unitaid.orgtandfonline.com The release kinetics can be tailored by altering the polymer's properties. tandfonline.com More recent innovations include the development of dissolving microneedle systems loaded with fluphenazine decanoate (B1226879), which could offer a less invasive, transdermal long-acting delivery method. researchgate.netukicrs.org

Investigation of Novel Molecular Targets and Neurobiological Pathways

While fluphenazine and other first-generation antipsychotics primarily act by blocking dopamine (B1211576) D2 receptors, contemporary research recognizes that the neurobiology of schizophrenia is far more complex. nih.govdovepress.com This has spurred investigation into novel molecular targets and pathways that could lead to more effective treatments with improved side-effect profiles. nih.gov

The dopamine hypothesis is now seen as just one piece of a larger puzzle that includes dysfunction in several other neurotransmitter systems. dovepress.comnih.gov Future research relevant to the evolution of antipsychotic therapy is focused on:

Glutamatergic System: Disruption in the N-methyl-D-aspartate (NMDA) receptor signaling is strongly implicated in the pathophysiology of schizophrenia, particularly in cognitive and negative symptoms. nih.govmdpi.com Modulators of NMDA receptors are therefore a key area of investigation. dovepress.com

Serotonergic System: Beyond the 5-HT2A receptor antagonism of second-generation antipsychotics, other serotonin (B10506) receptors, such as 5-HT1A, 5-HT2C, 5-HT6, and 5-HT7, are being explored as potential therapeutic targets. nih.govdovepress.com

GABAergic System: Imbalances in the gamma-aminobutyric acid (GABA) system, the brain's primary inhibitory neurotransmitter, are thought to contribute to the disinhibition of cortical and hippocampal circuits seen in schizophrenia. dovepress.comnih.gov Selective GABA-A agonists are being evaluated as potential treatments. nih.gov

Cholinergic System: Muscarinic and nicotinic acetylcholine (B1216132) receptors modulate dopaminergic and glutamatergic circuits and have been shown to influence neural pathways disrupted in schizophrenia. mdpi.com

Trace Amine-Associated Receptor 1 (TAAR1): This receptor modulates dopamine synthesis and signaling. Agonists for TAAR1, such as ulotaront, have shown promise in treating psychotic symptoms through a non-D2-antagonist mechanism. nih.govmdpi.com

Understanding these alternative pathways could pave the way for developing new compounds that might be delivered via long-acting ester formulations, building on the principles established with this compound. mdpi.comnih.gov

Antipsychotic Effects on Peripheral Catecholamine Systems in Animal Models

Recent preclinical studies have illuminated the significant impact of antipsychotic medications on peripheral catecholamine levels, a research area with considerable implications for understanding the metabolic side effects of these drugs. While fluphenazine belongs to the first-generation of antipsychotics, research indicates that these compounds are not metabolically neutral and can influence peripheral sympathetic nervous system activity. nih.gov

In animal models, various antipsychotic drugs have been shown to potently stimulate the release of peripheral catecholamines in a dose- and drug-dependent manner. nih.gov Studies involving first-generation antipsychotics have demonstrated notable increases in plasma levels of norepinephrine, epinephrine, and dopamine following acute treatment. nih.gov For instance, research has shown that even first-generation antipsychotics can significantly elevate catecholamine levels, which is consistent with clinical observations of metabolic dysregulation associated with these drugs. nih.gov

Future research should focus on elucidating the specific dose-dependent effects of this compound on peripheral catecholamine systems. Long-term studies in animal models are necessary to mimic the chronic treatment regimens often seen in clinical practice and to better understand the cumulative effects on the sympathetic nervous system. Detailed comparative studies are also warranted to benchmark the effects of this compound against a wider range of first- and second-generation antipsychotics.

Table 1: Illustrative Maximum Percentage Increase in Peripheral Catecholamines Following Antipsychotic Treatment in Animal Models

CatecholamineHaloperidolRisperidoneOlanzapineClozapine
Norepinephrine+158%+793%+952%+1,684%
Epinephrine+143%+617%+529%+806%
Dopamine-+271%+174%+430%

This table is based on data from studies on the effects of various antipsychotics on peripheral catecholamines and is for illustrative purposes. nih.gov

Exploration of Receptor Signaling Pathways in Non-CNS Tissues (e.g., bone cells in animal models)

A growing body of evidence suggests that antipsychotic medications can have off-target effects on non-CNS tissues, with bone metabolism being an area of increasing interest. frontiersin.org Schizophrenia itself is associated with a higher risk of osteoporosis, and the use of antipsychotics may further exacerbate bone loss and increase fracture risk. frontiersin.org The mechanisms underlying these effects are not fully understood, but future research is expected to delve into the receptor signaling pathways in bone cells.

Phenothiazines, the class of drugs to which fluphenazine belongs, have been shown to be potent inhibitors of osteoclastic bone resorption in vitro. nih.gov This suggests a direct effect on bone cells. Future studies in animal models should aim to elucidate the specific molecular targets of this compound within osteoclasts and osteoblasts. For example, investigating its influence on key signaling pathways such as the nuclear factor kappa-B (NF-κB) pathway, which is crucial for osteoclast differentiation, could provide valuable insights. mdpi.com

Furthermore, the indirect effects of this compound on bone metabolism warrant investigation. Antipsychotic-induced hyperprolactinemia is a known risk factor for decreased bone mineral density. nih.gov Prolactin can influence gonadal hormone levels, which are critical for maintaining bone health. nih.gov Animal models provide a platform to dissect the interplay between fluphenazine-induced changes in prolactin, sex hormones, and bone cell signaling.

Table 2: Potential Areas of Investigation for this compound in Bone Cell Signaling

Cell TypeSignaling PathwayPotential Effect of this compound
OsteoclastsNF-κBInhibition of differentiation and bone resorption
OsteoblastsWnt/β-cateninAlteration of bone formation
BothCalmodulin-dependent pathwaysDisruption of cellular function

Development of Standardized Pre-clinical Research Models and Methodologies

The translation of findings from preclinical research to clinical applications is a significant challenge in the development of psychotropic drugs. researchgate.net To enhance the predictive validity of preclinical studies on this compound, there is a critical need for the development and standardization of research models and methodologies. mdpi.comnih.gov

Future efforts should focus on creating animal models that more accurately reflect the complex symptomatology of schizophrenia and the long-term nature of treatment with depot antipsychotics like this compound. This includes refining existing models and potentially developing new ones that capture a broader range of symptoms, including negative and cognitive deficits.

Standardization of methodologies across laboratories is also crucial. This encompasses not only the behavioral tests used to assess antipsychotic efficacy but also the pharmacokinetic and pharmacodynamic analyses. researchgate.net Establishing consensus on best practices for preclinical research on long-acting injectable antipsychotics will improve the reliability and reproducibility of findings. Furthermore, incorporating human preclinical models, where appropriate, could help bridge the gap between animal studies and clinical trials. researchgate.net The refinement of preclinical models will benefit from a feedback loop where clinical trial data informs the development of more predictive animal models. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for Fluphenazine Hexadecanoate, and what analytical techniques validate its purity?

  • This compound is synthesized via esterification of fluphenazine with hexadecanoic acid derivatives. Validation typically employs HPLC (High-Performance Liquid Chromatography) with UV detection, comparing retention times and spectral data against reference standards. Purity thresholds (e.g., ≥98%) are determined using mass spectrometry (LC-MS) for molecular weight confirmation and NMR for structural integrity .

Q. How does this compound’s pharmacokinetic profile differ from its parent compound, fluphenazine?

  • The esterification enhances lipophilicity, prolonging half-life and enabling sustained release. Methodologically, in vitro dissolution studies (using pH-adjusted buffers) and in vivo pharmacokinetic trials in rodent models measure plasma concentration-time curves. Data should be analyzed via non-compartmental models (e.g., WinNonlin) to compare AUC and Cmax .

Q. What neurochemical mechanisms underlie this compound’s antipsychotic effects?

  • The compound acts primarily as a dopamine D2 receptor antagonist. Mechanistic studies use radioligand binding assays (e.g., [<sup>3</sup>H]-spiperone) on striatal tissue homogenates to quantify receptor affinity (Ki). Microdialysis in rodent prefrontal cortex measures extracellular dopamine levels post-administration, with statistical analysis via ANOVA to confirm significance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in neurochemical data between preclinical models and human trials?

  • Conflicting data may arise from species-specific metabolism or dosing regimens. To address this:

  • Perform cross-species comparative pharmacokinetic studies using physiologically based pharmacokinetic (PBPK) modeling.
  • Validate findings via meta-analysis of clinical trial data, applying Cochrane risk-of-bias tools to assess study quality .

Q. What experimental design considerations are critical for optimizing this compound’s stability in long-acting injectable formulations?

  • Key factors include:

  • Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) to predict shelf life.
  • Forced degradation studies (acid/base hydrolysis, oxidative stress) analyzed via HPLC-MS to identify degradation products.
  • Use of design-of-experiment (DoE) software (e.g., JMP) to optimize excipient ratios and minimize particle aggregation .

Q. How do genetic polymorphisms in CYP2D6 affect this compound’s metabolic clearance across diverse populations?

  • Methodologies include:

  • Genotype-phenotype correlation studies using human liver microsomes stratified by CYP2D6 activity (poor vs. extensive metabolizers).
  • Population pharmacokinetic modeling (NONMEM) to quantify variability in drug exposure. Results should inform dosing adjustments in pharmacogenomic guidelines .

Q. What statistical approaches are recommended for analyzing contradictory efficacy data in schizophrenia trials?

  • Apply mixed-effects models to account for inter-individual variability and missing data. Use Bayesian meta-analysis to integrate heterogeneous trial outcomes, weighting studies by sample size and blinding rigor. Sensitivity analyses should exclude outliers (e.g., trials with high dropout rates) .

Methodological Guidance for Data Interpretation

Q. How should researchers address low reproducibility in behavioral assays measuring this compound’s effects on negative symptoms of schizophrenia?

  • Standardize assays using operant conditioning paradigms (e.g., sucrose preference for anhedonia) and automated video tracking (e.g., Noldus EthoVision) to reduce observer bias. Report effect sizes with 95% confidence intervals and pre-register protocols to enhance transparency .

Q. What validation criteria are essential for translational studies bridging in vitro and in vivo results?

  • Ensure dose equivalence using allometric scaling (e.g., mg/m<sup>2</sup> body surface area). Validate target engagement via PET imaging (e.g., [<sup>11</sup>C]-raclopride for D2 receptor occupancy). Use ROC curve analysis to determine predictive power of in vitro assays for clinical outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.